2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide
Description
2,4-Dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide is a benzamide derivative characterized by a 2,4-dichloro-substituted benzoyl group linked via an amide bond to a 2-(4-ethoxyphenoxy)ethyl chain. This compound belongs to a broader class of N-substituted benzamides, which are widely studied for their diverse biological activities, including enzyme inhibition, receptor targeting, and antimicrobial properties . The ethoxyphenoxy moiety introduces steric and electronic effects that may influence solubility, bioavailability, and target binding compared to simpler benzamide analogs.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-2-22-13-4-6-14(7-5-13)23-10-9-20-17(21)15-8-3-12(18)11-16(15)19/h3-8,11H,2,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTKPKHPXKSDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Benzoic Acid
2,4-Dichlorobenzoic acid is synthesized through directed ortho-chlorination of benzoic acid using chlorine gas in the presence of iron(III) chloride as a catalyst. Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride:
Typical Conditions :
-
Solvent : Toluene or dichloromethane
-
Temperature : 70–80°C (reflux)
-
Reaction Time : 4–6 hours
Synthesis of 2-(4-Ethoxyphenoxy)ethylamine
Etherification of 4-Ethoxyphenol
4-Ethoxyphenol is reacted with 2-chloroethylamine hydrochloride in a nucleophilic substitution reaction. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation and promotes ether formation:
Optimized Parameters :
Purification
The crude amine is isolated via liquid-liquid extraction (ethyl acetate/water), washed with brine, and purified by vacuum distillation. Recrystallization in isopropyl alcohol yields crystalline product.
Amide Bond Formation
Coupling Reaction
The final step involves reacting 2,4-dichlorobenzoyl chloride with 2-(4-ethoxyphenoxy)ethylamine in the presence of a base to neutralize HCl:
Standard Protocol :
Industrial-Scale Modifications
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. Automated systems adjust stoichiometry in real-time, achieving consistent yields >90%.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
Challenges and Mitigation Strategies
Hydrolysis of Acyl Chloride
Exposure to moisture leads to undesired 2,4-dichlorobenzoic acid. Strict anhydrous conditions (molecular sieves, inert atmosphere) are maintained during coupling.
Chemical Reactions Analysis
2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Substitution reactions: The chlorine atoms in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Benzamide Compounds
Structural Analogues
Substituent Variations on the Benzamide Core
- 2,4-Dichloro-N-(4-chlorophenyl)benzamide Derivatives (Compounds 50–55, ): These derivatives retain the 2,4-dichlorobenzamide core but feature alkyl chains modified with amino, furyl, thiophenyl, or imidazolyl groups. For example, Compound 50 includes a 3-aminopropyl chain and a 4-chlorophenyl group, while Compound 53 incorporates a furan-2-ylmethyl substituent. These modifications enhance Trypanosoma brucei inhibitory activity, with IC₅₀ values ranging from 0.5–5 µM .
- CK-666 Analogues (Compounds 59 and 69, ): Compound 69 (2,4-dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-[(dimethylamino)sulfonyl]benzamide) shares the 2,4-dichloro benzamide motif but adds a sulfonamide and indole moiety. This structural complexity improves in vivo efficacy as an Arp2/3 complex inhibitor, outperforming the parent compound CK-666 .
Alkyl Chain Modifications
- Such derivatives are often explored for central nervous system (CNS) targeting due to improved blood-brain barrier penetration .
- N-(4-Methoxyphenyl)benzamide ():
This simpler analog lacks chlorine substituents but features a 4-methoxyphenyl group. X-ray crystallography reveals orthogonal orientation between the benzamide and methoxyphenyl rings, a structural feature that may reduce steric hindrance in receptor binding .
Physicochemical and Spectral Data
Spectral Trends:
Biological Activity
2,4-Dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide (commonly referred to as 2,4-DCEB) is a compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for research and industry.
- Molecular Formula : C17H17Cl2NO3
- CAS Number : 1105212-32-5
- Physical State : White to beige crystalline powder
Synthesis
The synthesis of 2,4-DCEB typically involves multiple steps:
- Preparation of 2,4-Dichlorobenzoyl Chloride : Reacting 2,4-dichlorobenzoic acid with thionyl chloride.
- Formation of Ethoxyphenoxy Intermediate : Reaction of 4-ethoxyphenol with an alkylating agent.
- Coupling Reaction : Final reaction of the benzoyl chloride with 2-(4-ethoxyphenoxy)ethylamine in the presence of a base like triethylamine.
Antimicrobial Properties
Research indicates that 2,4-DCEB exhibits significant antimicrobial activity against various microorganisms. Key findings include:
- Minimum Inhibitory Concentration (MIC) :
- Bacillus subtilis : 2.57 µg/ml
- Candida albicans : 1.0 µg/ml.
The compound has shown effectiveness against both bacterial and fungal strains:
- Bacterial Strains : Effective against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Fungal Strains : Inhibitory effects noted against Aspergillus niger and Candida albicans .
Anticancer Properties
Ongoing studies are investigating the potential anticancer effects of 2,4-DCEB. Preliminary results suggest that it may inhibit cancer cell proliferation through various mechanisms, including modulation of cellular signaling pathways.
The biological activity of 2,4-DCEB is believed to involve its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
- Receptor Modulation : It may bind to receptors that play crucial roles in cellular signaling pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
-
Anticancer Activity Assessment :
- A recent study evaluated the compound's effects on various cancer cell lines.
- Results indicated significant inhibition of cell growth in several types of cancer cells, suggesting potential as a therapeutic agent.
Applications in Research and Industry
Due to its biological properties, 2,4-DCEB has several applications:
- Agriculture : Potential use as a herbicide due to its antimicrobial properties.
- Pharmaceuticals : Investigated as a therapeutic agent for infections and cancer treatment.
- Analytical Chemistry : Employed as an analytical standard for environmental monitoring.
Q & A
Q. What are the established synthetic routes for 2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide?
The compound is synthesized via a multi-step process involving condensation and coupling reactions. A validated method involves reacting 4-(4-chlorophenoxy)aniline with N-Boc-2-aminoacetaldehyde and 2,4-dichlorobenzoyl chloride under controlled conditions. The reaction proceeds in anhydrous solvents (e.g., dichloromethane) with catalytic acid, followed by deprotection and purification via column chromatography (79% yield). Key intermediates are characterized using ESI-MS and H NMR .
Example Reaction Parameters :
| Step | Reagents/Conditions | Purification | Yield |
|---|---|---|---|
| 1 | 2,4-dichlorobenzoyl chloride, DCM, RT, 12h | Column chromatography | 79% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.66–7.36 ppm, ethoxy groups at δ 4.07 ppm) .
- ESI-MS : Confirms molecular weight (observed m/z 435.2 [M+H]) .
- HPLC : Monitors purity (>95%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Key NMR Peaks :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Cl-substituted) | 7.66–7.36 | Multiplet |
| Ethoxy (-OCHCH) | 4.07 | Singlet |
Advanced Research Questions
Q. How can researchers optimize the condensation reaction yield during synthesis?
Yield optimization requires:
- Solvent Selection : Reflux in ethanol or methanol enhances reaction efficiency by stabilizing intermediates .
- Catalysis : Glacial acetic acid (5 drops) accelerates imine formation in condensation steps .
- Purification : Sequential column chromatography (silica gel, hexane/ethyl acetate) removes by-products like unreacted benzaldehyde .
- Reaction Monitoring : TLC (R = 0.3 in 3:7 ethyl acetate/hexane) ensures completion before workup .
Q. How to resolve contradictions between predicted and observed spectroscopic data?
Discrepancies arise from conformational flexibility or impurities. Mitigation strategies:
- Cross-Validation : Compare NMR data with X-ray crystallography (e.g., bond lengths/angles from Acta Crystallographica reports) .
- High-Resolution MS : Resolve isotopic patterns to confirm molecular formula (e.g., ESI-HRMS for [M+H]).
- DEPT-135 NMR : Differentiates CH, CH, and CH groups in complex spectra .
Q. What strategies elucidate the structure-activity relationship (SAR) of this benzamide derivative?
SAR studies require:
- Substituent Variation : Synthesize analogs with modified ethoxy or chloro groups (e.g., replace 4-ethoxy with methoxy) to assess bioactivity .
- Docking Studies : Use software (AutoDock Vina) to model interactions with target enzymes (e.g., Trypanosoma brucei inhibitors) .
- Pharmacophore Mapping : Identify critical moieties (e.g., dichlorophenyl group) via comparative activity assays .
Methodological Considerations
- Crystallography : Single-crystal X-ray diffraction (89 K, Mo-Kα radiation) resolves stereochemistry and packing interactions .
- Scale-Up Challenges : Pilot-scale reactions (1 mmol → 10 mmol) may require adjusted reflux times (24h vs. 4h) to prevent decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
